3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Overview
Description
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid is a polycarboxylic acid derivative of adamantane. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique chemical and physical properties to its derivatives. The presence of carboxymethyl groups at the 3 and 5 positions, along with a carboxylic acid group at the 1 position, makes this compound particularly interesting for various chemical applications.
Biochemical Analysis
Biochemical Properties
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The carboxyl and carboxymethyl groups in its structure allow it to form stable complexes with metal ions and participate in coordination chemistry. This compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes. Additionally, it can interact with proteins through hydrogen bonding and electrostatic interactions, potentially affecting protein folding and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, this compound can modulate signaling cascades, leading to changes in gene expression patterns. Furthermore, its impact on cellular metabolism can result in alterations in energy production and utilization, affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, either inhibiting or activating their activity. The compound’s carboxyl and carboxymethyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, stabilizing or destabilizing their structures. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s carboxyl and carboxymethyl groups allow it to participate in reactions such as decarboxylation and transcarboxylation, affecting the overall metabolic network. These interactions can lead to changes in the concentrations of key metabolites, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm or nucleus can affect gene expression and signaling pathways .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. For instance, its localization in the mitochondria can impact energy production and metabolic processes, while its presence in the nucleus can influence gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the Koch-Haaf reaction, which involves the carboxylation of 1-adamantylacetic acids . This reaction is carried out under specific conditions to ensure the selective introduction of carboxymethyl groups at the desired positions.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale carboxylation reactions using adamantane derivatives as starting materials. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid involves its interaction with molecular targets through its carboxyl and carboxymethyl groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes, receptors, and other biomolecules. The rigid adamantane core provides a stable framework that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.
3-Carboxymethyl-1-adamantanecarboxylic acid: Another polycarboxylic acid derivative with different substitution patterns.
Adamantane-1,3-dicarboxylic acid: A compound with carboxylic acid groups at the 1 and 3 positions.
Uniqueness
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid is unique due to the specific positioning of its carboxymethyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
3,5-bis(carboxymethyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPXQUPXOFJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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